3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-methylphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent such as phosphorus oxychloride to yield the oxadiazole ring . The reaction conditions often involve heating and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the aromatic ring or the oxadiazole ring.
Scientific Research Applications
3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4(1H)-one: This compound has a similar aromatic ring structure but contains a selenoxo group instead of an oxadiazole ring.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activity.
Uniqueness
3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine is unique due to its oxadiazole ring, which imparts specific electronic and steric properties This makes it a valuable scaffold for the design of new molecules with desired chemical and biological properties
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
XMQSNHIODWHMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)N |
Origin of Product |
United States |
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